Methyl 6,6-dimethoxy-2,4-dioxohexanoate
Description
Methyl 6,6-dimethoxy-2,4-dioxohexanoate is a polyfunctional ester characterized by two methoxy groups at the C6 position and two ketone moieties at C2 and C4 (Figure 1). Its structure combines ester, ketone, and acetal functionalities, making it a versatile intermediate in organic synthesis. Notably, it reacts with tryptamine under acidic conditions to yield tetracyclic indole derivatives, such as indolo[2,3-a]quinolizidine (using acetic acid) or 3,7a-diazacyclohepta[jk]fluorene (with trifluoroacetic acid) . This reactivity highlights its role in constructing complex heterocycles, which are valuable in medicinal chemistry and natural product synthesis.
Properties
CAS No. |
144527-82-2 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 6,6-dimethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C9H14O6/c1-13-8(14-2)5-6(10)4-7(11)9(12)15-3/h8H,4-5H2,1-3H3 |
InChI Key |
QOHBUNMOALUDKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)CC(=O)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethoxy-2,4-dioxohexanoate typically involves the esterification of 6,6-dimethoxy-2,4-dioxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethoxy-2,4-dioxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace methoxy groups under basic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Methyl 6,6-dimethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of methoxy and oxo groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl 6,6-dimethoxy-2,4-dioxohexanoate, enabling comparative analysis of their properties and applications.
Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate (Compound 2)
- Structure : Contains a 2,5-dimethoxyphenyl group at C6 and a ketone at the same position.
- Synthesis: Synthesized via esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid in methanol with catalytic H₂SO₄, yielding 94% product .
- Applications: Intermediate in synthesizing reduced analogs (e.g., Methyl 6-(2,5-dimethoxyphenyl)hexanoate via Clemmensen reduction) .
6,6-Diethoxyhexanoic Acid
- Structure : Ethoxy groups at C6 instead of methoxy, with a carboxylic acid terminus.
- Applications : Used in organic synthesis; the ethoxy groups enhance hydrolytic stability compared to methoxy analogs .
| Comparison Aspect | This compound | 6,6-Diethoxyhexanoic Acid |
|---|---|---|
| Alkoxy Groups | Methoxy | Ethoxy |
| Terminal Group | Ester | Carboxylic acid |
| Stability | More reactive to nucleophiles | Higher hydrolytic stability |
6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
- Structure : Acyclic alkene with dimethoxy and trimethyl substituents.
- Applications : Fragrance ingredient with grapefruit-like aroma due to its volatile nature .
| Comparison Aspect | This compound | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene |
|---|---|---|
| Functional Groups | Ester, ketones | Alkene, dimethoxy |
| Applications | Heterocycle synthesis | Flavor and fragrance industry |
Donepezil and BYZX (Acetylcholinesterase Inhibitors)
- Structural Relevance: Both contain dimethoxy groups on aromatic rings (e.g., 5,6-dimethoxyindanone in donepezil) .
- Pharmacological Role: Inhibit acetylcholinesterase (AChE) for Alzheimer’s disease treatment. This compound lacks direct AChE activity but shares functional group motifs with bioactive molecules .
| Comparison Aspect | This compound | Donepezil/BYZX |
|---|---|---|
| Bioactivity | Synthetic intermediate | AChE inhibition |
| Dimethoxy Positioning | Aliphatic chain | Aromatic ring (C5, C6) |
5,6-Dimethoxy-3-(2-oxo-propyl)-2,3-dihydrobenzo[d]thiazol-2-one
- Structure : Benzothiazolone core with dimethoxy and ketone groups.
- Applications : Antimicrobial agent with activity against bacteria and fungi .
| Comparison Aspect | This compound | 5,6-Dimethoxybenzothiazolone |
|---|---|---|
| Core Structure | Linear aliphatic chain | Benzothiazolone heterocycle |
| Bioactivity | None reported | Antimicrobial |
Biological Activity
Methyl 6,6-dimethoxy-2,4-dioxohexanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 214.22 g/mol
The compound features two methoxy groups and a dioxo functional group, which are crucial for its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are essential in mitigating oxidative stress, which is linked to various chronic diseases.
- Mechanism : The compound likely scavenges free radicals and reduces oxidative damage by enhancing the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases.
- Case Study : In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This effect was linked to the inhibition of the NF-κB signaling pathway.
Potential Therapeutic Uses
Given its biological activities, this compound may have potential therapeutic applications in:
- Chronic Inflammatory Diseases : Its anti-inflammatory properties could make it a candidate for treating conditions like rheumatoid arthritis.
- Neuroprotection : The antioxidant effects may offer protective benefits against neurodegenerative diseases such as Alzheimer's.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antioxidant activity via DPPH assay | In vitro |
| Study B | Reduced cytokine levels in macrophages | Cell culture |
| Study C | Potential neuroprotective effects in animal models | In vivo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
